molecular formula C16H15Cl2N3O2S B2711120 (E)-1-(5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide CAS No. 519034-65-2

(E)-1-(5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2711120
CAS No.: 519034-65-2
M. Wt: 384.28
InChI Key: OFLRTEVPMRNJKS-NTUHNPAUSA-N
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Description

The compound “(E)-1-(5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Enantioselective Synthesis

(Cann et al., 2012) developed a stereoselective synthesis for a CGRP receptor antagonist, demonstrating the relevance of precise enantioselective processes in the preparation of compounds with structures similar to the specified chemical.

Antipsychotic Potential

(Norman et al., 1996) researched heterocyclic carboxamides, including structures analogous to (E)-1-(5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide, for their potential as antipsychotic agents.

Inhibitors of Soluble Epoxide Hydrolase

The study by (Thalji et al., 2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, emphasizing the importance of certain functional groups for potency and selectivity.

Antimicrobial Activity

(Fandaklı et al., 2012) focused on synthesizing and evaluating the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, providing insights into the potential antimicrobial applications of similar compounds.

Positive Inotropic Activity

In the realm of cardiovascular research, (Liu et al., 2009) synthesized and evaluated piperidine-4-carboxamides for their inotropic effects, indicating potential applications in heart disease treatment.

Tubulin Inhibitors

(Krasavin et al., 2014) discovered a new class of tubulin inhibitors, highlighting the antiproliferative potential of similar compounds.

Anti-Inflammatory and Analgesic Agents

Research by (Abu‐Hashem et al., 2020) on derivatives of visnaginone and khellinone as anti-inflammatory and analgesic agents suggests similar applications for the specified compound.

Molecular Interaction with CB1 Cannabinoid Receptor

The molecular interaction of a related antagonist with the CB1 cannabinoid receptor, studied by (Shim et al., 2002), indicates potential applications in cannabinoid receptor research.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for a specific receptor or enzyme, but this would depend on the specific biological context .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicology data .

Future Directions

Future research could focus on elucidating the biological activity of this compound, as well as optimizing its synthesis. Further studies could also investigate its safety profile and potential uses in medicine or other fields .

Properties

IUPAC Name

1-[(5E)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2S/c17-11-2-1-10(12(18)8-11)7-13-15(23)20-16(24-13)21-5-3-9(4-6-21)14(19)22/h1-2,7-9H,3-6H2,(H2,19,22)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLRTEVPMRNJKS-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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